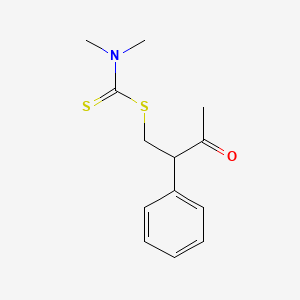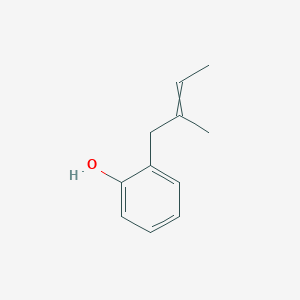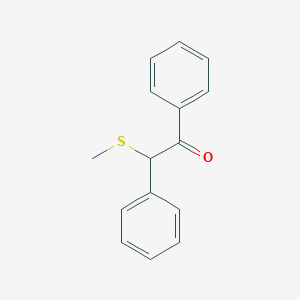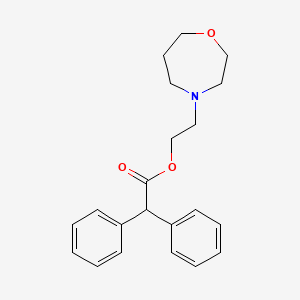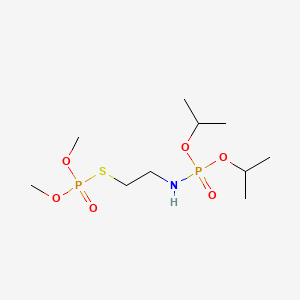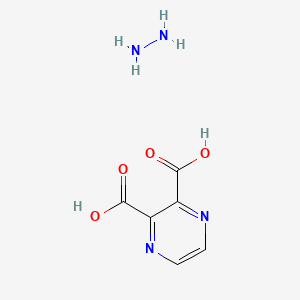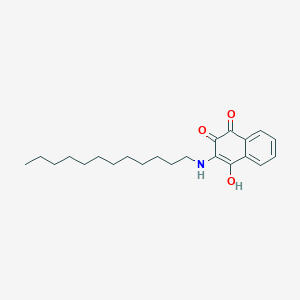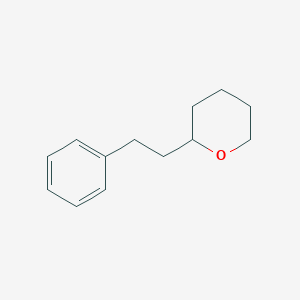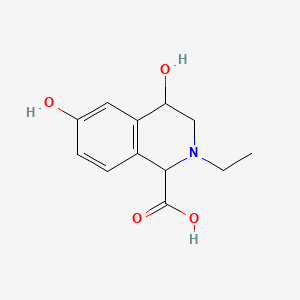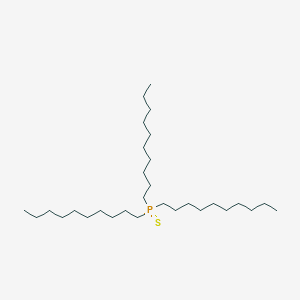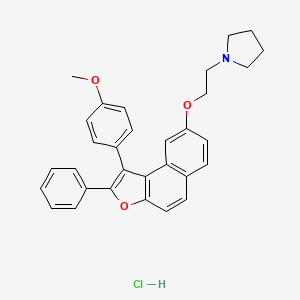
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride is a complex organic compound It features a pyrrolidine ring, a naphthofuran moiety, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride typically involves multiple steps:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthofuran ring.
Attachment of the Methoxyphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the naphthofuran core.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, often using a pyrrolidine derivative and a suitable leaving group.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with an ethyl group and converting the product to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes using continuous flow reactors for better control over reaction parameters and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the naphthofuran moiety, potentially converting it to a dihydrofuran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrrolidine ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
- Pyrrolidine derivatives with different substituents.
- Naphthofuran derivatives with varying functional groups.
- Methoxyphenyl-containing compounds.
Uniqueness
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride stands out due to its unique combination of structural features. The presence of the pyrrolidine ring, naphthofuran moiety, and methoxyphenyl group in a single molecule provides a distinct set of chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.
属性
CAS 编号 |
25439-33-2 |
|---|---|
分子式 |
C31H30ClNO3 |
分子量 |
500.0 g/mol |
IUPAC 名称 |
1-[2-[1-(4-methoxyphenyl)-2-phenylbenzo[e][1]benzofuran-8-yl]oxyethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C31H29NO3.ClH/c1-33-25-13-10-23(11-14-25)29-30-27-21-26(34-20-19-32-17-5-6-18-32)15-9-22(27)12-16-28(30)35-31(29)24-7-3-2-4-8-24;/h2-4,7-16,21H,5-6,17-20H2,1H3;1H |
InChI 键 |
NUFCPGQJYMJYQF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=C(C=CC(=C4)OCCN5CCCC5)C=C3)C6=CC=CC=C6.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



